molecular formula C8H4F6 B1393096 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1214334-37-8

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1393096
CAS No.: 1214334-37-8
M. Wt: 214.11 g/mol
InChI Key: UNTBPZRWGKUXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially leading to the formation of reactive intermediates . Additionally, the compound’s interactions with proteins involved in cell signaling pathways, such as kinases and phosphatases, can modulate their activity and impact downstream cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell surface receptors can trigger signaling cascades that lead to changes in gene expression profiles . Moreover, the compound’s impact on mitochondrial function can affect cellular energy metabolism, leading to alterations in ATP production and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity . For example, the compound’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In in vitro studies, the compound has shown a dose-dependent impact on cell growth and metabolic activity, highlighting the importance of monitoring its concentration and exposure duration.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where the compound’s impact on physiological parameters becomes significant beyond a certain dosage. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings underscore the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can further interact with cellular components. The presence of fluorine atoms in the compound’s structure can influence its metabolic stability and resistance to enzymatic degradation. Additionally, the compound’s interaction with cofactors, such as NADPH and FAD, plays a crucial role in its metabolic processing and subsequent biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its passive diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that modulate its cellular uptake and distribution. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its presence in the mitochondria can influence mitochondrial function and energy metabolism, while its localization in the nucleus can affect gene expression and chromatin structure. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through metal-catalyzed reactions or radical chemistry .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These methods utilize advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
  • Trifluoromethylated Benzene Derivatives

Comparison: 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of difluoromethyl and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, compared to other similar compounds .

Properties

IUPAC Name

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTBPZRWGKUXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673323
Record name 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-37-8
Record name 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 5
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.